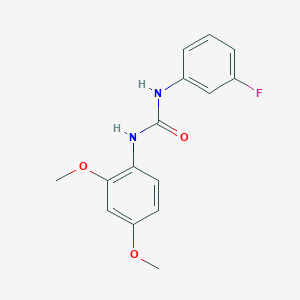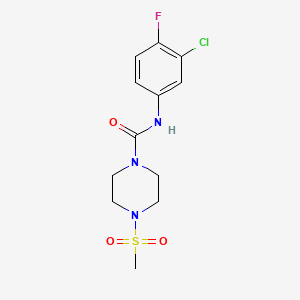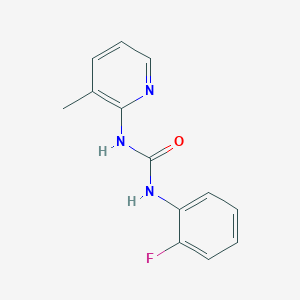
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea
描述
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MK-0249, is a small molecule inhibitor of the protein kinase C (PKC) family. PKCs are a group of enzymes that play a crucial role in signal transduction pathways, regulating cell growth, differentiation, and survival. MK-0249 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea selectively inhibits the activity of PKCα and PKCβ, which are involved in cell proliferation and survival. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis in cancer cells and improves insulin sensitivity in diabetic models. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of downstream signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cardiovascular disorders, this compound has been shown to reduce blood pressure, improve endothelial function, and prevent the development of atherosclerosis.
实验室实验的优点和局限性
One of the main advantages of N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for PKCα and PKCβ, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, as PKCs are involved in various physiological processes. The long-term effects of this compound on normal cells and tissues are still unknown, and further studies are needed to determine its safety and efficacy in clinical settings.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its therapeutic efficacy. Another area of interest is the identification of biomarkers that can predict the response to this compound, allowing for personalized treatment approaches. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues, as well as its potential applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
科学研究应用
N-(2-fluorophenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKCs are overexpressed, and their inhibition leads to the suppression of tumor growth and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. In diabetes, PKCs are involved in the development of diabetic complications, and this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cardiovascular disorders, PKCs play a crucial role in the regulation of vascular tone and blood pressure, and this compound has been shown to reduce blood pressure and improve endothelial function in animal models.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-4-8-15-12(9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTANQIZELHXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423681.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4423711.png)

![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4423732.png)
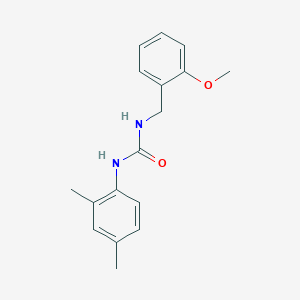
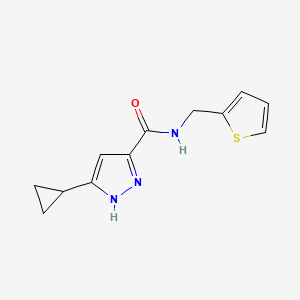
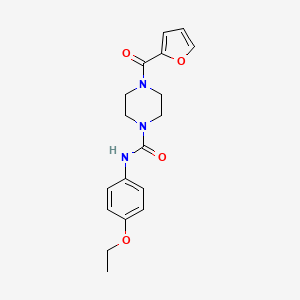
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
